Neopentylamine
Overview
Description
Synthesis Analysis
Neopentylamine synthesis involves several innovative approaches. A notable method includes the asymmetric reductive amination of the corresponding α-keto acid using a recombinant whole cell catalyst, achieving high conversion rates and enantioselectivity (Gröger et al., 2006). Another synthesis route utilizes multi-component reactions of 2-Isopropylideneaziridines, leading to enantiopure neopentylamines with confirmed structures through X-Ray crystallography (Shipman et al., 2002).
Molecular Structure Analysis
The molecular structure of neopentylamine and its derivatives can be analyzed through techniques like X-Ray crystallography, which helps confirm the stereochemistry and molecular conformation of synthesized compounds. For instance, the structure of enantiopure neopentylamines was elucidated, demonstrating the effectiveness of multi-component reactions in achieving desired stereochemical outcomes (Shipman et al., 2002).
Chemical Reactions and Properties
Neopentylamine undergoes various chemical reactions, including rearrangements and reactions with other chemical entities. For example, neopentylamine oxide undergoes pyrolysis to produce neopentane and dimethylneopentoxyamine, providing insights into the reaction mechanisms and bond energies within the compound (Brauman & Sanderson, 1967).
Physical Properties Analysis
The study of neopentylamine's physical properties, such as stability and reactivity under different conditions, is crucial for its application in synthesis. The dissociation dynamics of energy-selected neopentylamine cations reveal details about its ionization and fragmentation pathways, shedding light on its stability and reactivity at the molecular level (Shuman et al., 2008).
Chemical Properties Analysis
Neopentylamine's chemical properties, including its reactivity with various reagents and conditions, are fundamental to its applications in synthesis and material science. For instance, the catalytic synthesis of dialkylamines from alkylamines using a neopentyl-substituted PNP pincer–iridium complex showcases the compound's utility in forming more complex amines and highlights the influence of neopentyl groups on catalytic activity (Yamashita et al., 2011).
Scientific Research Applications
Synthesis of Enantiopure Neopentylamines : A study by Shipman et al. (2002) discussed the synthesis of neopentylamines using a multi-component reaction. This method yields high-purity neopentylamines, which have potential applications in pharmaceutical and synthetic chemistry.
Maillard Reaction with D-Glucose : Neopentylamine was found to react with D-glucose under physiological conditions, forming various pyrrole compounds, as shown in the research by Njoroge et al. (1987). This reaction is significant in food chemistry and might have implications in understanding glycation processes in biological systems.
Dissociation Dynamics in Mass Spectrometry : The study of the dissociation dynamics of neopentylamine cations was reported by Shuman et al. (2008). This research is relevant in the field of analytical chemistry, particularly in mass spectrometry.
Rearrangement of Neopentylamine Oxide : A paper by Brauman and Sanderson (1967) discussed the pyrolysis of dimethylneopentylamine oxide. This study contributes to our understanding of the chemical behavior of amine oxides, with potential implications in organic synthesis.
Cardiovascular Toxicity Study : A toxicological study on allylamine, related to neopentylamine, was conducted by Conklin and Boor (1998). This research is essential in understanding the toxicological impact of similar compounds on the cardiovascular system.
Hydrodenitrogenation on Catalysts : The mechanism of hydrodenitrogenation of neopentylamine was explored by Zhao et al. (2006). This finding is relevant in the field of catalysis and chemical engineering.
In Metastable Ion Fragmentation : Research by Hammerum and Derrick (1986) studied the fragmentation of metastable neopentylamine ions. This contributes to our understanding of ion-molecule reactions in gas phase ion chemistry.
C-N Bond Cleavage in Amylamine : A comparison study on the hydrodenitrogenation rate of amylamine, including neopentylamine, by Portefaix et al. (1991) offered insights into the mechanism of carbon-nitrogen bond cleavage, important in chemical process engineering.
Industrial Applications in China : Zhang Zhao-ming (2011) discussed the industrial applications of neopentyl glycol, derived from neopentylamine, in China, highlighting its use in various industries including medicine, chemicals, and plastics.
Sustainable Valorization of Waste : A study on the sustainable valorization of neopentyl glycol salt waste by Wei et al. (2021) showed an environmentally friendly approach to manage waste from neopentyl glycol production.
Safety And Hazards
Future Directions
The Neopentylamine market is expected to grow significantly from 2024 to 2030 . This growth is fueled by strategic initiatives and technological advancements. The market players need to invest in research and development, forge strategic partnerships, and align their offerings with evolving consumer preferences to capitalize on the immense opportunities presented by the Neopentylamine market .
properties
IUPAC Name |
2,2-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIAMRVROCPPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022232 | |
Record name | 2,2-Dimethyl-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentylamine | |
CAS RN |
5813-64-9 | |
Record name | Neopentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPENTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C7435J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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